2,4-Dichloro-6-(difluoromethoxy)benzyl bromide

Description

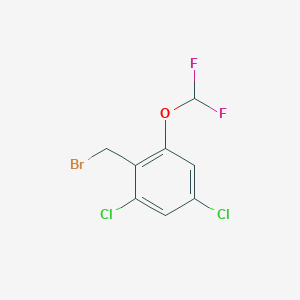

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide (CAS: 1017779-54-2) is a halogenated aromatic compound with the molecular formula C₈H₅BrCl₂F₂O and a molecular weight of 307.40 g/mol. Its structure features a benzyl bromide core substituted with two chlorine atoms at positions 2 and 4, a difluoromethoxy group (-OCF₂H) at position 6, and a bromomethyl group (-CH₂Br) at position 1 (Figure 1). This compound is primarily used in organic synthesis as an alkylating agent, particularly in pharmaceutical intermediates and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of chlorine and difluoromethoxy groups, which enhance the electrophilicity of the benzylic carbon .

Properties

IUPAC Name |

2-(bromomethyl)-1,5-dichloro-3-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCBZLONLVLRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Overview

| Step | Description | Conditions | Reagents | Yield & Purity |

|---|---|---|---|---|

| 1 | Bromination of aromatic methyl group | Light irradiation (1000W iodine tungsten lamp), 6-24 hours | Hydrobromic acid (40%), hydrogen peroxide (30%), organic/inorganic solvent (e.g., dichloromethane, ethyl acetate, or water) | Purity ≥99%, Yield up to 90% |

| 2 | Work-up and purification | Washing with saturated sodium sulfite, water, drying, silica gel chromatography | Petroleum ether (60-90°C) | High purity, >99% |

This method leverages the in-situ generation of bromine radicals from HBr and H₂O₂, which selectively brominate the methyl group attached to the aromatic ring. The process benefits from:

- Reduced cost due to replacing NBS

- Milder reaction conditions owing to photoinitiation

- High selectivity for monobromination, especially important for sensitive groups like difluoromethoxy

Specific Synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzyl Bromide

Applying this methodology to the target compound involves starting from 2,4-dichlorotoluene derivatives bearing the difluoromethoxy substituent at the appropriate position. The key steps include:

- Preparation of the precursor : Synthesis of 2,4-dichlorotoluene with the difluoromethoxy group attached at the 6-position, which can be achieved via nucleophilic aromatic substitution or other aromatic substitution methods.

- Bromination : Under photochemical conditions, the methyl group is selectively brominated to form the benzyl bromide.

Reaction Conditions

- Reagents :

- Hydrobromic acid (40%) molar ratio to methyl group: 1:1 to 3.5

- Hydrogen peroxide (30%) molar ratio: 1:1 to 3.5

- Solvent :

- Organic solvents such as dichloromethane, ethyl acetate, or water

- Light source :

- 1000W iodine tungsten lamp

- Reaction time :

- Typically 6-24 hours, depending on scale and conditions

Work-up & Purification

- Washing with saturated sodium sulfite to remove excess bromine

- Water washes

- Drying over anhydrous sodium sulfate

- Purification via silica gel chromatography with petroleum ether (60-90°C) as eluent

Data Summary and Comparative Table

| Aspect | Traditional Method | Photochemical Method (Recent Innovation) |

|---|---|---|

| Bromination reagent | N-bromosuccinimide (NBS) | Hydrobromic acid + hydrogen peroxide |

| Initiator | AIBN (radical initiator) | Light irradiation (photoinitiation) |

| Cost | Higher | Lower due to reagent substitution |

| Environmental impact | Higher waste | Lower waste, greener process |

| Reaction conditions | Reflux, elevated temperatures | Mild, room temperature with light |

| Yield | ~81-90% | Up to 90% with high purity |

Notes on the Preparation Process

- The use of light as an initiator eliminates the need for chemical radical initiators, reducing impurities.

- The hydrobromic acid and hydrogen peroxide system effectively generates bromine radicals in situ, enhancing selectivity and efficiency.

- The reaction’s selectivity is high due to the steric and electronic effects of fluorine atoms, favoring monobromination at the methyl group.

- This method is adaptable for various substituted aromatic compounds, including those bearing difluoromethoxy groups.

Research Findings & Validation

- The method has been validated in multiple studies and patents, demonstrating high yields (>99% purity) and cost savings.

- It aligns with green chemistry principles by minimizing hazardous waste and reducing reagent excess.

- The process is scalable and suitable for industrial applications, especially in pharmaceutical and agrochemical synthesis where such benzyl bromides are intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of benzyl derivatives with reduced functional groups.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide serves as a valuable reagent in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing the formation of new compounds.

- Coupling Reactions: It can participate in cross-coupling reactions to generate more intricate structures.

- Functional Group Transformations: The compound can undergo oxidation and reduction reactions to modify its functional groups, expanding its utility in synthetic pathways.

Biological Research

Bioanalytical Studies:

The compound has been employed in bioanalytical studies to explore biological interactions and processes. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which can lead to various biological effects.

Potential Antimicrobial Activity:

Research indicates that 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide may possess antimicrobial properties. In studies involving clinical isolates such as Methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant pathogens.

Medicinal Chemistry

Drug Development:

The compound is being investigated as a precursor for synthesizing novel pharmaceutical agents. Its unique chemical structure may enhance the bioavailability and efficacy of drug candidates. For instance:

- Halogenation Effects: The presence of chlorine and fluorine atoms can improve lipophilicity and metabolic stability, making it an attractive candidate for drug design.

- Mechanism of Action Studies: Understanding how this compound interacts with biological targets can provide insights into its therapeutic mechanisms and potential applications in treating various diseases.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is utilized in the production of specialty chemicals with specific properties tailored for particular applications. Its reactivity makes it suitable for creating materials with desired functionalities.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide:

- Clinical Isolates Tested: MRSA and Klebsiella pneumoniae.

- Observations: The compound exhibited effective inhibition of pathogen growth, indicating its potential use in treating bacterial infections.

Case Study 2: Synthesis of Bioactive Molecules

Research focusing on synthesizing bioactive derivatives from 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide has yielded promising results:

- Synthetic Pathways: Various substitution reactions have been explored to create derivatives with enhanced biological activity.

- Outcome: The resulting compounds showed improved interaction profiles with biological targets compared to non-halogenated analogs.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The presence of electron-withdrawing groups like chlorine and difluoromethoxy enhances its reactivity towards nucleophiles. This compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,4-dichloro-6-(difluoromethoxy)benzyl bromide to other benzyl bromides allow for systematic comparisons. Key compounds for comparison include:

Substituent Positional Isomers

- 2-Chloro-5-(difluoromethoxy)benzyl bromide (CAS: 1017779-54-2): Molecular formula: C₈H₆BrClF₂O (271.49 g/mol). Substituents: Chlorine at position 2, difluoromethoxy at position 3.

3-(Difluoromethoxy)benzyl bromide (CAS: 72768-95-7):

Halogenated Derivatives

4-(Trifluoromethoxy)benzyl bromide (CAS: 94278-68-9):

- Substituents: Trifluoromethoxy (-OCF₃) at position 4.

- Comparison: The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, increasing the compound’s stability but reducing its electrophilicity. This impacts its utility in Suzuki-Miyaura couplings, where electron-deficient aryl bromides are less reactive .

2,6-Dichloro-4-(trifluoromethyl)benzyl bromide :

Fluorinated Analogues

2,4-Difluoro-6-methoxybenzyl bromide :

3,5-Difluorobenzyl bromide (CAS: 113211-94-2):

Structural and Reactivity Data Table

Biological Activity

2,4-Dichloro-6-(difluoromethoxy)benzyl bromide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromine atom. Its molecular formula is with a molecular weight of approximately 305.01 g/mol. The electron-withdrawing properties of the chlorine and difluoromethoxy groups enhance its electrophilicity, making it reactive towards nucleophiles.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition . This interaction typically occurs at the active site residues, effectively blocking enzymatic activity. The presence of electron-withdrawing groups increases the reactivity of the compound, which is critical for its biological effects.

Antimicrobial Activity

Research indicates that 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide exhibits significant antimicrobial activity. It has been tested against various pathogens:

| Pathogen | Activity | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 10.5 |

| Escherichia coli | Moderate to Good | 12.0 |

| Candida albicans | Moderate | 15.0 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 6.6 |

| HCT-116 (colon cancer) | 4.9 |

| A549 (lung cancer) | 11.3 |

The presence of halogen substituents appears to enhance its cytotoxic effects, possibly through apoptosis induction mechanisms .

Case Studies

- Enzyme Inhibition Studies : A study conducted on various enzymes demonstrated that 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide effectively inhibited histone deacetylases (HDACs), which are crucial in cancer biology. The compound showed IC50 values ranging from 20 to 30 nM against different HDAC isoforms .

- Antimalarial Activity : In another study focusing on antimalarial properties, derivatives of this compound exhibited promising activity against Plasmodium falciparum, with IC50 values between 9 and 86 nM . This positions it as a candidate for further development in antimalarial therapies.

Q & A

Q. What are the key physicochemical properties and identification parameters for 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide?

Answer: The compound can be identified using the following parameters:

| Property | Value |

|---|---|

| CAS Number | 3447-53-8 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.05 g/mol |

| Synonyms | 4-(Difluoromethoxy)benzyl bromide, 1-Bromomethyl-4-difluoromethoxybenzene |

For structural confirmation, use nuclear magnetic resonance (NMR) to resolve peaks for the difluoromethoxy (-OCF₂H) and benzyl bromide (-CH₂Br) groups. Infrared (FTIR) spectroscopy can validate C-Br (550–600 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches .

Q. What synthetic routes are commonly employed for preparing 2,4-Dichloro-6-(difluoromethoxy)benzyl bromide?

Answer: A representative method involves nucleophilic substitution:

React 2,4-dichloro-6-(difluoromethoxy)benzyl alcohol with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., acetonitrile, ACN) at room temperature.

Add a base (e.g., K₂CO₃) to neutralize HBr and drive the reaction .

Purify via preparatory liquid chromatography (LC) with dichloromethane (DCM) as the mobile phase .

Key Considerations:

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of volatile HBr .

- Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent light-induced decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Optimize variables systematically:

Troubleshooting:

- Low yield: Increase stoichiometric excess of HBr (1.2–1.5 eq).

- Impurities: Use activated charcoal to adsorb colored byproducts .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Answer: Challenges:

- Overlapping NMR signals due to aromatic protons and fluorine coupling.

- Residual benzyl bromide in the product affecting downstream reactions .

Solutions:

Q. What mechanistic insights explain the bromination of the benzyl group?

Answer: The reaction proceeds via an SN2 mechanism :

HBr protonates the hydroxyl group of the benzyl alcohol intermediate.

Bromide ion (Br⁻) attacks the electrophilic benzyl carbon, displacing water.

Kinetic Studies:

Q. How does the difluoromethoxy group influence reactivity and stability?

Answer:

- Electron-Withdrawing Effect: The -OCF₂H group deactivates the benzene ring, reducing susceptibility to electrophilic substitution.

- Stability: Fluorine atoms increase hydrolytic stability compared to non-fluorinated analogs.

- Spectroscopic Impact: ¹⁹F NMR shows a doublet for -OCF₂H (δ ≈ -120 to -130 ppm) .

Q. What strategies mitigate purification challenges caused by residual reactants?

Answer:

- Liquid-Liquid Extraction: Use DCM/water to partition unreacted HBr into the aqueous phase.

- Column Chromatography: Employ silica gel with hexane:ethyl acetate (8:2) to separate benzyl bromide from polar byproducts .

- Crystallization: Recrystallize from ethanol at -20°C to remove traces of benzyl alcohol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.